molecular formula C14H14ClF2NO B2801067 3-Benzyl-4-(difluoromethoxy)aniline hydrochloride CAS No. 1052549-39-9

3-Benzyl-4-(difluoromethoxy)aniline hydrochloride

Cat. No.: B2801067
CAS No.: 1052549-39-9
M. Wt: 285.72
InChI Key: QVLZRNWEKCFCRT-UHFFFAOYSA-N
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Preparation Methods

The preparation of 3-Benzyl-4-(difluoromethoxy)aniline hydrochloride involves several synthetic routes. One common method includes the reaction of 3-benzyl-4-(difluoromethoxy)aniline with hydrochloric acid to form the hydrochloride salt. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar synthetic routes are scaled up for industrial purposes, with optimizations for yield and purity.

Chemical Reactions Analysis

3-Benzyl-4-(difluoromethoxy)aniline hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation reactions are typically quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. The major products are usually amines or other reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, where the difluoromethoxy group is replaced by other nucleophiles. Common reagents for these reactions include halides or other nucleophilic species.

Scientific Research Applications

3-Benzyl-4-(difluoromethoxy)aniline hydrochloride has several scientific research applications:

Mechanism of Action

The specific mechanism of action for 3-Benzyl-4-(difluoromethoxy)aniline hydrochloride is not well-documented. like other aniline derivatives, it may interact with various molecular targets, including enzymes and receptors, through binding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

3-Benzyl-4-(difluoromethoxy)aniline hydrochloride can be compared with other similar compounds, such as:

    3-Benzyl-4-methoxyaniline hydrochloride: This compound has a methoxy group instead of a difluoromethoxy group, which may result in different chemical and biological properties.

    3-Benzyl-4-chloroaniline hydrochloride: The presence of a chloro group instead of a difluoromethoxy group can significantly alter the reactivity and interactions of the compound.

    3-Benzyl-4-fluoroaniline hydrochloride: This compound has a single fluorine atom, which may affect its chemical stability and biological activity.

The uniqueness of this compound lies in its difluoromethoxy group, which can influence its reactivity and interactions in various chemical and biological contexts .

Properties

IUPAC Name

3-benzyl-4-(difluoromethoxy)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2NO.ClH/c15-14(16)18-13-7-6-12(17)9-11(13)8-10-4-2-1-3-5-10;/h1-7,9,14H,8,17H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVLZRNWEKCFCRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C=CC(=C2)N)OC(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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